2-Chloro-3-iodobenzoic acid

Vue d'ensemble

Description

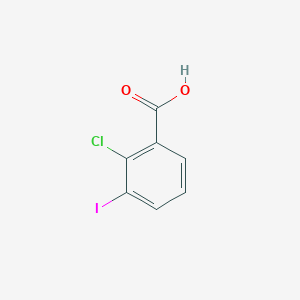

2-Chloro-3-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO2 and a molecular weight of 282.46 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted by chlorine and iodine atoms, respectively. This compound is a white to light yellow crystalline solid that is slightly soluble in water but more soluble in organic solvents such as ethanol and chloroform .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-3-iodobenzoic acid can be synthesized through various methods. One common synthetic route involves the iodination of 3-amino-2-chlorobenzoic acid. The process typically includes the following steps :

Diazotization: 3-amino-2-chlorobenzoic acid is treated with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt.

Iodination: The diazonium salt is then reacted with potassium iodide to introduce the iodine atom at the 3-position.

Hydrolysis: The resulting product is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. For example, the use of low-cost starting materials such as methyl anthranilate and efficient reaction conditions can significantly improve the overall yield and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form this compound derivatives with higher oxidation states.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in organic solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Organic Synthesis

2-Chloro-3-iodobenzoic acid serves as a versatile building block in organic synthesis. Its halogen substituents allow for various nucleophilic substitutions and coupling reactions, making it valuable for creating complex molecules.

Medicinal Chemistry

This compound has been identified as an impurity in the synthesis of Empagliflozin, a medication used for treating type 2 diabetes. The presence of this compound in pharmaceutical formulations necessitates monitoring due to potential effects on drug efficacy and safety profiles .

Case Study: Impurity Analysis in Pharmaceuticals

In a study on the synthesis of Empagliflozin, the identification and quantification of this compound were crucial for ensuring the purity of the final product. Techniques such as HPLC and LC-MS were employed to assess impurity levels, demonstrating the compound's significance in quality control processes .

Agrochemicals

Research indicates that halogenated benzoic acids, including this compound, can be utilized in developing herbicides and fungicides. Their ability to modify plant growth or inhibit specific biological pathways makes them candidates for agrochemical applications.

Example Application

In experimental settings, derivatives of this compound have shown potential as herbicides by affecting plant hormone pathways, thereby regulating growth responses .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing polymers and other materials with specific thermal or mechanical properties.

Mécanisme D'action

The mechanism of action of 2-chloro-3-iodobenzoic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes. In cancer research, its derivatives may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Iodobenzoic Acid: Similar in structure but lacks the chlorine atom.

2-Chloro-5-iodobenzoic Acid: Another isomer with the iodine atom at the 5-position instead of the 3-position.

Uniqueness

2-Chloro-3-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which allows for diverse chemical reactivity and the formation of a wide range of derivatives. This dual substitution pattern provides a versatile platform for further functionalization and application in various fields of research and industry .

Activité Biologique

2-Chloro-3-iodobenzoic acid (C7H4ClIO2) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.

This compound is characterized by the presence of chlorine and iodine substituents on the benzene ring, which can influence its biological properties. The compound's structure is shown below:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound can be quantified using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a compound that inhibits bacterial growth.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 15.62 | MRSA ATCC 43300 |

| 2-Chloro-5-iodobenzoic acid | >500 | Various strains |

| 3-Iodobenzoic acid | 31.25 | Bacillus subtilis |

| Acylhydrazones of iodobenzoic acid | 7.81 - 31.25 | Various Gram-positive bacteria |

The above table summarizes MIC values for several related compounds, showing that this compound exhibits significant antibacterial activity, particularly against MRSA, with an MIC of 15.62 µg/mL .

The antibacterial mechanism of halogenated benzoic acids, including this compound, is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The presence of halogen atoms enhances lipophilicity, which may increase membrane permeability and facilitate cellular uptake .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Apoptosis via ROS generation |

| HeLa (cervical cancer) | 12 | Mitochondrial dysfunction |

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of halogenated benzoic acids:

- Synthesis and Evaluation : A study synthesized a series of acylhydrazones derived from iodobenzoic acids, including derivatives with chlorine substitutions. These compounds were tested for antimicrobial activity against MRSA and demonstrated comparable or superior activity to commercial antibiotics .

- Mechanochemical Synthesis : Research also explored solvent-free synthesis methods for these compounds, highlighting advances in green chemistry practices while maintaining biological efficacy .

Propriétés

IUPAC Name |

2-chloro-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDAGVGRAVWMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.